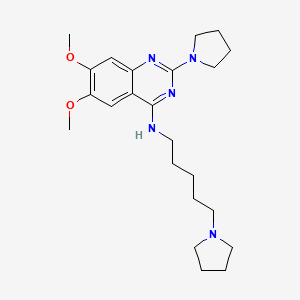

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine

概要

準備方法

合成経路および反応条件

UNC0379の合成は、キナゾリン-4-アミンコアの調製から始まる複数のステップを伴います。主要なステップには以下が含まれます。

キナゾリン-4-アミンコアの形成: これは、2-アミノ-4,5-ジメトキシ安息香酸とホルムアミドを反応させて、キナゾリン-4-アミンコアを生成します。

置換反応: 次に、コアはピロリジンとペンチルアミンとの置換反応を受け、それぞれピロリジン-1-イル基とペンチル基が導入されます.

工業的製造方法

UNC0379の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収率と純度のために最適化されており、多くの場合、自動化された反応器と精製システムの使用が含まれます .

化学反応の分析

反応の種類

UNC0379は、反応性アミン基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります .

一般的な試薬と条件

置換反応: 一般的な試薬には、ピロリジンとペンチルアミンが含まれ、反応は通常、水素化ナトリウムなどの塩基の存在下で行われます。

酸化反応: これらは、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して実行できます。

還元反応: 水素化リチウムアルミニウムなどの還元剤を使用できます.

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に応じて、キナゾリン-4-アミンコアのさまざまな置換誘導体です .

科学研究への応用

UNC0379は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Potential

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine has been studied for its activity as a modulator in various biological pathways. Its structure suggests potential interactions with multiple targets, including:

- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against mTOR pathways, which are crucial in cancer cell proliferation and survival .

Neuropharmacology

Research has suggested that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems can be beneficial .

Binding Affinity Studies

Binding studies have demonstrated that this compound interacts with various receptors and enzymes, including phosphodiesterases (PDEs). For example, it has shown inhibition of PDE3A and PDE10A, which play roles in cyclic nucleotide signaling pathways that are critical for various physiological processes .

Cancer Research

The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving the modulation of the mTOR pathway and other related signaling cascades .

Immunosuppressive Properties

Similar compounds have been noted for their immunosuppressive effects, which could be harnessed for therapeutic applications in transplant medicine or autoimmune diseases . The modulation of T-cell responses indicates a promising avenue for further exploration.

Table 1: Summary of Research Findings

Case Study Insights

- Cancer Cell Line Study : A study involving various cancer cell lines treated with the compound showed a significant reduction in viability, suggesting its potential as a chemotherapeutic agent.

- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity.

作用機序

UNC0379は、リシンメチルトランスフェラーゼSETD8を選択的に阻害することでその効果を発揮します。この阻害は、ヒストンH4のリシン20(H4K20)におけるモノメチル化を阻害し、クロマチン構造と遺伝子発現の変化につながります。 この化合物の分子標的は、SETD8酵素とDNA損傷応答と細胞周期調節に関与する関連経路です .

類似化合物の比較

類似化合物

UNC0642: リシンメチルトランスフェラーゼの別の阻害剤ですが、選択性と効力プロファイルが異なります.

CHR-6494: ヒストンメチルトランスフェラーゼに対する同様の阻害効果を持つトリフルオロ酢酸塩.

VUF11207: 同様の生物学的活性を持つ別のトリフルオロ酢酸塩.

ユニークさ

UNC0379は、リシンメチルトランスフェラーゼSETD8に対する高い選択性と、ヒストンH4のリシン20におけるモノメチル化を阻害する能力によってユニークです。 この特異性は、SETD8の生物学的役割を研究し、エピジェネティックな修飾に関連する疾患に対する標的療法を開発するための貴重なツールになります .

類似化合物との比較

Similar Compounds

UNC0642: Another inhibitor of lysine methyltransferase, but with different selectivity and potency profiles.

CHR-6494: A trifluoroacetate salt with similar inhibitory effects on histone methyltransferases.

VUF11207: Another trifluoroacetate salt with comparable biological activities.

Uniqueness

UNC0379 is unique due to its high selectivity for lysine methyltransferase SETD8 and its ability to inhibit the monomethylation of histone H4 at lysine 20. This specificity makes it a valuable tool for studying the biological roles of SETD8 and developing targeted therapies for diseases associated with epigenetic modifications .

生物活性

6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H35N5O2

- CAS Number : 78357767

The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.

Research indicates that quinazoline derivatives often interact with various biological targets, including:

- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .

- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .

Biological Activity Studies

Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of this compound.

Anticancer Activity

A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |

| Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |

Antimicrobial Activity

In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.

特性

IUPAC Name |

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXCGGWTIDNVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of UNC0379 and how does it exert its effects?

A1: UNC0379 is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8. [] SETD8 is the sole enzyme known to catalyze the monomethylation of histone H4 at lysine 20 (H4K20me1). [] By inhibiting SETD8, UNC0379 reduces H4K20me1 levels, impacting downstream gene expression and cellular processes. [, , ]

Q2: What are some of the biological processes affected by UNC0379 treatment?

A2: Studies have shown that UNC0379 can:

- Inhibit proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia [] and high-grade serous ovarian cancer [].

- Impair DNA repair mechanisms in cervical cancer cells, enhancing their sensitivity to cisplatin. []

- Suppress the expression of fibrotic markers like α-smooth muscle actin (SMA) and ED-A-fibronectin in lung myofibroblasts, potentially mitigating lung fibrosis. []

- Delay tentacle bud emergence and impair foot regeneration in Hydra, suggesting a role for SETD8 in tissue regeneration. []

Q3: How does the structure of UNC0379 contribute to its activity and selectivity?

A3: UNC0379 (6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine) acts as a substrate-competitive inhibitor, meaning it competes with the substrate for binding to the SETD8 active site. [] Comprehensive structure-activity relationship (SAR) studies have explored modifications to the quinazoline scaffold of UNC0379, revealing key structural features for potency and selectivity. [] These studies identified substituents at various positions that influence its interaction with SETD8. []

Q4: Has UNC0379 been tested in in vivo models, and if so, what were the outcomes?

A4: Yes, UNC0379 has demonstrated efficacy in preclinical animal models:

- Intratracheal administration of UNC0379 ameliorated bleomycin-induced lung fibrosis in mice, reducing collagen deposition without significantly affecting inflammatory responses. []

- In a mouse model of acute myeloid leukemia, both SETD8 knockdown and UNC0379 treatment inhibited tumor formation and infiltration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。